1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors, inhibitors of β-secretase-1 (bace-1), and cytochrome cyp8b1 . They also possess antiviral activity .
Mode of Action
It is known that similar compounds interact with their targets to modulate their activity . For instance, as inhibitors of BACE-1, they prevent the enzyme from performing its function, which can have therapeutic effects .
Biochemical Pathways
Similar compounds have been shown to impact various pathways due to their broad spectrum of biological activity .
Result of Action
Similar compounds have been shown to exhibit antiviral activity and inhibit certain enzymes .
Biochemical Analysis
Biochemical Properties
Related compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, have been found to interact with various enzymes and proteins . They have shown to be modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity .
Cellular Effects
The cellular effects of 1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine are currently unknown. Related compounds have shown to have various effects on cells. For instance, some triazolopyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Molecular Mechanism
Related compounds have been found to inhibit free as well as prothrombinase- and clot-bound FXa activity in vitro .
Dosage Effects in Animal Models
Related compounds such as (S)- (3-fluoro-2- (trifluoromethyl)pyridin-4-yl) (1- (5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- [1,2,3]triazolo [4,5-c]pyridin-5-yl)methanone were found to have robust P2X7 receptor occupancy at low doses in rat with ED50 values of 0.07 mg/kg .
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-9(5-3-1)15-11-6-7-12-8-10(11)13-14-15/h1-5,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQXVGPQRXGCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(N=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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